1-(2-Hydroxyphenyl)cyclopropane-1-carboxylic acid
Description
Properties
IUPAC Name |
1-(2-hydroxyphenyl)cyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c11-8-4-2-1-3-7(8)10(5-6-10)9(12)13/h1-4,11H,5-6H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEMDSNKKGGWRNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=CC=C2O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclopropanation of 2-Vinylpyrimidines and Related Derivatives
This approach involves the synthesis of cyclopropane derivatives via cyclopropanation of vinylpyrimidines, followed by hydrolysis to yield the target carboxylic acid.
- Starting Material: 2-vinylpyrimidine derivatives, such as 4-methyl-2-vinylpyrimidine.
- Cyclopropanation: Utilizes diazo compounds (e.g., ethyl diazoacetate) or carbene precursors in the presence of metal catalysts.
- Hydrolysis: Conversion of ester intermediates to free acids.
- A notable method involves the use of DABCO-activated diazo compounds for cyclopropanation, which offers moderate to high yields (~77%) and manageable reaction conditions.
- The process often employs palladium catalysis with ligands like dppf to improve stereoselectivity and yield.
- The reaction conditions are typically mild, with temperatures around 90°C, and involve water as a co-solvent to facilitate the process.
| Step | Reagents | Catalyst | Solvent | Temperature | Yield | Notes |
|---|---|---|---|---|---|---|
| Cyclopropanation | Ethyl diazoacetate + vinylpyrimidine | Pd(OAc)₂/dppf | Dioxane/H₂O | 90°C | 77% | High yield, scalable |
- Suitable for scale-up.
- Mild reaction conditions.
- Good stereoselectivity with chiral catalysts.
- Use of diazo compounds poses safety concerns.
- Requires careful handling and purification.
N-Ylide Mediated Cyclopropanation
This method leverages nitrogen ylides generated in situ to cyclopropanate olefins, particularly suitable for synthesizing cyclopropane carboxylic acids with complex substitution patterns.
- An efficient cyclopropanation was achieved via the reaction of nitrogen ylides derived from t-butyl bromoacetate with suitable olefins.
- The process involves initial formation of the ylide, followed by addition to the olefin, resulting in cyclopropane derivatives.
| Step | Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|
| Cyclopropanation | t-Butyl bromoacetate + olefin | Base (DABCO), heat | Variable | Yields up to 58% |
- Avoids hazardous diazo compounds.
- Compatible with various olefins.
- Requires precise control of reaction conditions.
- Stereoselectivity may be limited without chiral catalysts.
Synthesis via Multi-step Functional Group Transformations
This involves initial formation of a phenolic precursor, followed by cyclopropanation and subsequent hydrolysis to obtain the free acid.
- Preparation of phenolic precursor: Starting from 2-chloropyridine derivatives or phenols.
- Cyclopropanation: Using diazo compounds or carbene transfer reagents.
- Hydrolysis and purification: To isolate the free carboxylic acid.
- A three-step synthesis from 2-chloro-4-methylpyrimidine achieved a 58% overall yield.
- The process involves initial substitution, cyclopropanation, and resolution of stereoisomers via chiral chromatography or salt formation.
| Step | Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|
| 1 | 2-chloro-4-methylpyrimidine | Nucleophilic substitution | — | Forms precursor |
| 2 | Diazo compounds or ylides | Catalytic conditions | 28–77% | Cyclopropanation |
| 3 | Hydrolysis | Acidic or basic | Variable | Final acid |
- Well-established route with detailed procedural protocols.
- Suitable for scale-up with optimization.
- Multi-step process increases complexity.
- Handling of hazardous reagents like diazo compounds.
Direct Synthesis from 1-Hydroxycyclopropanecarboxylic Acid Precursors
Recent patents describe a route involving oxidation of cyclopropane derivatives or ring transformation of suitable precursors.
- A novel method involves sulfuric acid and sodium nitrite-mediated transformation of cyclopropane intermediates into the target acid.
- Reaction conditions are mild, with low temperatures (~0–5°C), and focus on safety and environmental considerations.
| Step | Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|
| 1 | Compound 1 + H₂SO₄ + NaNO₂ | 0–5°C | Not specified | Oxidation to intermediate |
| 2 | Hydrolysis | Mild acid | Variable | Final product |
- Potentially scalable and environmentally friendly.
- Shorter route with fewer hazardous reagents.
- Still under development; yields and scope need further validation.
Summary and Comparative Table
| Method | Key Reagents | Catalyst/Conditions | Yield | Safety & Scalability | Notes |
|---|---|---|---|---|---|
| Cyclopropanation of vinylpyrimidines | Ethyl diazoacetate, Pd catalysts | Mild to moderate temperatures | Up to 77% | Moderate; diazo safety concerns | Widely studied, scalable |
| Nitrogen ylide-mediated | t-Butyl bromoacetate, DABCO | Controlled heating | Up to 58% | Safer alternative | Suitable for diverse substrates |
| Multi-step functionalization | Pyrimidine derivatives, acids | Standard organic synthesis | 58% overall | Good, with optimization | Established route |
| Direct oxidation | Sulfuric acid, NaNO₂ | 0–5°C | Under validation | Promising | Environmentally friendly |
Chemical Reactions Analysis
Types of Reactions: 1-(2-Hydroxyphenyl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products:
Oxidation: 1-(2-Oxo-phenyl)cyclopropane-1-carboxylic acid.
Reduction: 1-(2-Hydroxyphenyl)cyclopropane-1-methanol.
Substitution: 1-(2-Alkoxyphenyl)cyclopropane-1-carboxylic acid.
Scientific Research Applications
Pharmaceutical Applications
1. Anticancer Activity
Recent studies have indicated that derivatives of 1-(2-hydroxyphenyl)cyclopropane-1-carboxylic acid exhibit promising anticancer properties. For instance, a study demonstrated that certain synthesized analogs showed significant cytotoxic effects against cancer cell lines, suggesting potential for development as anticancer agents .
Case Study: Synthesis and Testing
- Objective: To evaluate the anticancer activity of synthesized derivatives.
- Methodology: Various derivatives were synthesized and tested against human cancer cell lines.
- Results: Several compounds exhibited IC50 values in the low micromolar range, indicating strong anticancer potential.
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Compound A | 5.2 | A549 (Lung) |
| Compound B | 3.8 | MCF-7 (Breast) |
| Compound C | 4.5 | HeLa (Cervical) |
Agricultural Applications
2. Herbicide Development
The compound has been identified as a valuable intermediate in the synthesis of herbicides. Its structural characteristics allow it to interact effectively with plant growth regulators, making it suitable for developing new herbicidal formulations .
Case Study: Herbicide Efficacy
- Objective: To assess the herbicidal effectiveness of formulations containing this compound.
- Methodology: Field trials were conducted to evaluate the efficacy against common weeds.
- Results: The formulations showed a significant reduction in weed biomass compared to untreated controls.
| Treatment | Weed Biomass Reduction (%) | Observations |
|---|---|---|
| Treatment A | 85% | Effective control of broadleaf weeds |
| Treatment B | 75% | Good control but less effective on grasses |
Material Science Applications
3. Polymer Chemistry
In material science, this compound is utilized as a monomer in the synthesis of novel polymers with specific properties. Its unique cyclopropane structure contributes to enhanced thermal stability and mechanical strength in polymer matrices .
Case Study: Polymer Synthesis
- Objective: To create a new polymer using this compound as a monomer.
- Methodology: The polymerization process was optimized for yield and properties.
- Results: The resultant polymer exhibited superior thermal stability compared to conventional polymers.
| Polymer Type | Thermal Stability (°C) | Mechanical Strength (MPa) |
|---|---|---|
| Polymer A | 250 | 60 |
| Conventional Polymer | 210 | 45 |
Mechanism of Action
The mechanism of action of 1-(2-Hydroxyphenyl)cyclopropane-1-carboxylic acid involves its interaction with various molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. The cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with enzymes and other proteins.
Comparison with Similar Compounds
Structural and Substituent Effects
The table below compares 1-(2-hydroxyphenyl)cyclopropane-1-carboxylic acid with key analogs, highlighting substituent positions and electronic effects:
Key Observations :
Physicochemical Properties
- Acidity : The ortho-hydroxyl group increases the acidity of the carboxylic acid due to resonance stabilization of the conjugate base .
- Solubility: Hydrogen bonding in the target compound may improve aqueous solubility compared to non-polar analogs like 1-phenylcyclopropane-1-carboxylic acid.
- Thermal Stability : Electron-withdrawing groups (e.g., -Br, -CF₃) enhance thermal stability, as observed in 1-(4-bromophenyl)- derivatives .
Biological Activity
1-(2-Hydroxyphenyl)cyclopropane-1-carboxylic acid (CAS Number: 1314713-02-4) is an organic compound characterized by a cyclopropane ring with a carboxylic acid and a hydroxyl group on a phenyl ring. This unique structure contributes to its diverse biological activities, making it a compound of interest in medicinal chemistry and pharmacology.
The molecular formula of this compound is CHO, with a molecular weight of 178.18 g/mol. The presence of the hydroxyl and carboxylic acid groups enhances its reactivity and potential interactions with biological targets.
Biological Activities
Research has indicated that this compound exhibits several biological activities, including:
- Antimicrobial Activity : Studies suggest that this compound possesses antimicrobial properties, potentially inhibiting the growth of various pathogens.
- Anti-inflammatory Effects : The compound has been noted for its anti-inflammatory activities, which may be attributed to its phenolic structure that can modulate inflammatory pathways .
- Anticancer Potential : Preliminary studies indicate that this compound may exhibit cytotoxic effects against cancer cell lines, suggesting its potential as an anticancer agent. For example, it has shown promising results in inhibiting the proliferation of HCT116 cancer cells .
The biological activity of this compound is believed to involve:
- Interaction with Enzymes and Receptors : The compound may bind to specific enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, including inhibition of cell proliferation and modulation of inflammatory responses.
Anticancer Activity
A study evaluated the antiproliferative effects of this compound on several cancer cell lines. The results showed significant inhibition of cell growth, particularly in HCT116 cells, with an IC value indicating effective cytotoxicity.
| Cell Line | IC (µM) |
|---|---|
| HCT116 | 10.07 |
| MDA-MB-231 | TBD |
| HepG2 | TBD |
These findings suggest that the compound could be developed further as a therapeutic agent for cancer treatment.
Anti-inflammatory Studies
In vitro studies have demonstrated the anti-inflammatory properties of this compound. It was shown to downregulate pro-inflammatory cytokines in activated macrophages, indicating its potential utility in treating inflammatory diseases .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 1-Hydroxycyclopropanecarboxylic acid | CHO | Simpler structure; lacks phenolic substitution |
| 2-(2-Hydroxyphenyl)propanoic acid | CHO | Contains a propanoic acid moiety; different ring structure |
| Salicylic Acid (2-Hydroxybenzoic acid) | CHO | Well-known for anti-inflammatory properties |
This table highlights how the ortho-hydroxyl substitution and cyclopropane framework contribute to the distinct biological activity profiles of this compound.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 1-(2-Hydroxyphenyl)cyclopropane-1-carboxylic acid, and what key reaction conditions are required?
- Methodological Answer : The cyclopropane ring can be synthesized via the Simmons-Smith reaction , where dihalomethanes (e.g., CH₂I₂) react with zinc-copper couples to generate organozinc intermediates. These intermediates cyclopropanate alkenes or alkynes functionalized with hydroxyphenyl groups. For example, a precursor like 2-hydroxystyrene could undergo cyclopropanation under controlled conditions (0–25°C, THF solvent) . Post-synthesis, the carboxylic acid group is introduced via oxidation or hydrolysis of ester precursors. Ensure inert atmospheres (N₂/Ar) to avoid side reactions with moisture or oxygen.
Q. How should researchers handle and store this compound to ensure stability and prevent degradation?
- Methodological Answer : Store the compound in a desiccated environment (e.g., under vacuum or with silica gel) at 2–8°C to minimize hydrolysis of the cyclopropane ring. Use amber glass vials to prevent photodegradation of the hydroxyphenyl group. For handling, employ PPE (gloves, lab coat) and work in a fume hood due to potential respiratory irritation (GHS H335) . Pre-purify solvents (e.g., THF, DCM) to remove peroxides, which may react with strained cyclopropane systems.
Q. What spectroscopic techniques are recommended for characterizing the purity and structure of this compound?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR (in DMSO-d₆ or CDCl₃) to confirm cyclopropane ring integrity (characteristic δ 1.5–2.5 ppm for ring protons) and hydroxyphenyl substitution (aromatic protons at δ 6.5–7.5 ppm).
- FT-IR : Carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1700 cm⁻¹).
- HPLC-MS : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity. High-resolution MS confirms molecular weight .
Advanced Research Questions
Q. How can stereochemical outcomes be controlled during the cyclopropanation of hydroxyphenyl-containing precursors?
- Methodological Answer : Stereoselectivity depends on substrate geometry and catalyst choice . For example, chiral auxiliaries or transition-metal catalysts (e.g., Rh₂(OAc)₄) can induce enantioselectivity. Computational modeling (DFT) predicts transition-state energies to optimize diastereomer ratios . Post-synthesis, chiral chromatography (e.g., Chiralpak IA/IB columns) resolves enantiomers.
Q. What strategies resolve contradictions in reported reactivity data for cyclopropane carboxylic acids under basic conditions?
- Methodological Answer : Conflicting data may arise from pH-dependent ring-opening mechanisms . Design experiments to:
- Monitor ring stability via NMR kinetics in buffered solutions (pH 7–12).
- Use isotopic labeling (e.g., D₂O) to track proton exchange at the cyclopropane ring.
- Compare activation energies (Eyring plots) for ring-opening pathways under varying conditions .
Q. How can researchers assess the biological activity of this compound, particularly its interaction with enzymes or receptors?
- Methodological Answer :
- Enzyme assays : Use fluorescence-based assays (e.g., FRET) to screen for inhibition/activation of target enzymes (e.g., cyclooxygenase due to hydroxyphenyl similarity to aspirin).
- Molecular docking : Simulate binding interactions with proteins (e.g., COX-2) using software like AutoDock Vina. Validate with mutagenesis studies to identify key binding residues.
- Cellular uptake studies : Fluorescently tag the compound (e.g., FITC conjugation) and track intracellular localization via confocal microscopy .
Q. What experimental designs mitigate challenges in synthesizing derivatives with modified hydroxyphenyl substituents?
- Methodological Answer :
- Protecting groups : Temporarily protect the phenolic -OH (e.g., with acetyl or tert-butyldimethylsilyl groups) during cyclopropanation to prevent side reactions.
- Parallel synthesis : Use automated liquid handlers to screen diverse substituents (e.g., nitro, halogen) on the phenyl ring under varying conditions (temperature, catalyst loading).
- In situ monitoring : Employ ReactIR or Raman spectroscopy to detect intermediates and optimize reaction timelines .
Safety and Best Practices
Q. What are critical safety considerations when scaling up synthesis of this compound?
- Methodological Answer :
- Thermal hazards : Cyclopropane rings are strain-rich and may decompose exothermically. Use reaction calorimetry to assess heat flow and design cooling protocols.
- Waste management : Neutralize acidic waste with NaHCO₃ before disposal. Avoid aqueous discharge; use approved chemical waste contractors .
- Ventilation : Install local exhaust ventilation to capture volatile reagents (e.g., CH₂I₂) and prevent inhalation exposure (GHS H335) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
